rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans
Description
The compound rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans is a bicyclic organic molecule featuring a fused [3.2.0] heptane ring system with a trans-configuration. Key structural attributes include:
- Bicyclic framework: The azabicyclo[3.2.0]heptane core introduces rigidity and stereochemical complexity.
- Substituents: A furan-2-yl group at the 1-position and a carboxamide group at the 2-position.
- Stereochemistry: The rac designation indicates a racemic mixture of enantiomers, with the trans configuration defining the spatial arrangement of substituents.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c12-10(14)13-6-4-8-3-5-11(8,13)9-2-1-7-15-9/h1-2,7-8H,3-6H2,(H2,12,14)/t8-,11-/m0/s1 |
InChI Key |
KHSZWJRSZGDANS-KWQFWETISA-N |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2C(=O)N)C3=CC=CO3 |
Canonical SMILES |
C1CC2(C1CCN2C(=O)N)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
| Property | Furan Derivative | Thiophene Derivative |
|---|---|---|
| Electron Density | Higher due to oxygen’s electronegativity | Lower (sulfur less electronegative) |
| Lipophilicity (LogP) | Likely lower | Higher (thiophene is more lipophilic) |
| Metabolic Stability | Potentially less stable | More resistant to oxidative metabolism |
2.1.2 Fluoromethyl Substituent
Comparison :
| Property | Furan-2-yl Derivative | Fluoromethyl Derivative |
|---|---|---|
| Polarity | Moderate (furan’s oxygen) | Higher (fluorine’s electronegativity) |
| Stereochemical Impact | Trans configuration | Cis configuration alters ring strain |
| Synthetic Accessibility | Requires furan coupling | Fluorine introduction may complicate synthesis |
2.2 Bicyclic Framework Variations
2.2.1 Azabicyclo[2.2.1]heptane Systems
Structural Implications :
- [3.2.0] Systems : Larger rings reduce steric hindrance but increase conformational flexibility.
- [2.2.1] Systems : Higher ring strain may enhance reactivity or binding affinity in target applications.
2.2.2 Functional Group Positioning
- Carboxamide vs.
Impact :
| Group | Carboxamide | Carboxylic Acid |
|---|---|---|
| Solubility | Higher in organic solvents | Higher aqueous solubility (ionized) |
| Bioavailability | Improved membrane permeability | Limited due to ionization |
2.3 Stereochemical and Isomeric Comparisons
- Cis vs. Trans Isomers : The cis isomer of the fluoromethyl derivative () exhibits distinct physicochemical properties compared to the trans-configured target compound. For example, cis isomers often display higher melting points due to tighter crystal packing .
- Racemic vs. Enantiopure Forms : While the target compound is racemic, enantiopure analogs like rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol (CAS: 2095192-15-5) highlight the importance of chirality in biological activity .
Biological Activity
The compound rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans, is a bicyclic molecule notable for its potential pharmacological applications. Its structure features a furan ring and a unique azabicyclo framework, which are critical in determining its biological activity, particularly its interaction with dopamine receptors.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 206.24 g/mol
- CAS Number : 2408937-81-3
Dopamine Receptor Binding Affinity
Research indicates that rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide exhibits significant binding affinity for dopamine receptors, particularly the D(2L) and D(3) subtypes. This affinity suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and Parkinson's disease .
Binding Affinity Comparison :
| Receptor Type | Binding Affinity (Ki) | Notes |
|---|---|---|
| D(1) | Low | Less selective binding |
| D(2L) | High | Significant therapeutic target |
| D(3) | High | Potential for selective therapies |
The mechanism of action involves the compound acting as an agonist or antagonist at specific dopamine receptor subtypes. The stereochemistry of the compound influences its interaction with these receptors, potentially enhancing selectivity and efficacy in therapeutic applications .
Study on Dopamine Receptors
A study conducted on structurally similar azabicyclo compounds showed that modifications to the bicyclic structure can significantly affect binding affinities to dopamine receptors. The research highlighted that rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide had higher binding affinities at D(2L) and D(3) compared to other receptor types, indicating a potential pathway for developing targeted treatments for dopamine-related disorders .
Synthesis and Pharmacological Evaluation
The synthesis of this compound was achieved through multicomponent reactions, demonstrating efficient resolution methods that enhance yield and purity. Pharmacological evaluation revealed that individual enantiomers of the compound exhibited distinct affinities for dopamine receptors, further emphasizing the importance of stereochemistry in drug design .
Comparative Analysis with Similar Compounds
To understand the uniqueness of rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, a comparison with other bicyclic compounds is essential:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | Bicyclic | Nicotinic receptor ligand | Smaller ring size |
| 3-Azabicyclo[3.3.1]nonane | Bicyclic | Dopamine receptor ligand | Different ring size and flexibility |
| rac-(1R,5R)-1-(furan-2-yl)-carboxamide | Bicyclic | High affinity for D(2L), D(3) | Presence of furan moiety |
The presence of the furan ring in rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane enhances its selectivity towards dopamine receptors compared to other compounds lacking this feature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
